molecular formula C12H15NO2 B13537414 rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate

rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate

Cat. No.: B13537414
M. Wt: 205.25 g/mol
InChI Key: CQACFNSKPYNJEE-GHMZBOCLSA-N
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Description

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate is a chiral compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is a methyl ester derivative of 2-phenylpyrrolidine-3-carboxylic acid and has significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate typically involves the esterification of 2-phenylpyrrolidine-3-carboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves the following steps:

  • Dissolution of 2-phenylpyrrolidine-3-carboxylic acid in methanol.
  • Addition of a catalytic amount of sulfuric acid to the solution.
  • Heating the reaction mixture under reflux for several hours.
  • Neutralization of the reaction mixture with a base such as sodium bicarbonate.
  • Extraction of the product using an organic solvent like ethyl acetate.
  • Purification of the product by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-phenylpyrrolidine-3-carboxylic acid.

    Reduction: Formation of 2-phenylpyrrolidine-3-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and triggering downstream biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate
  • (2R,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate
  • (2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate

Uniqueness

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m1/s1

InChI Key

CQACFNSKPYNJEE-GHMZBOCLSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCN[C@@H]1C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CCNC1C2=CC=CC=C2

Origin of Product

United States

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